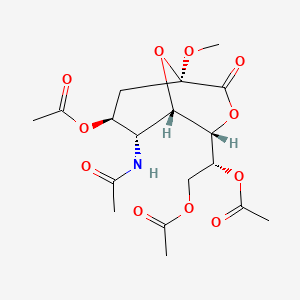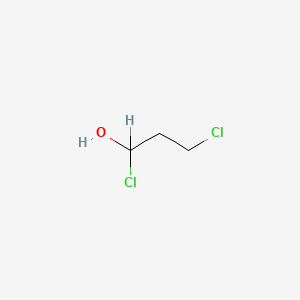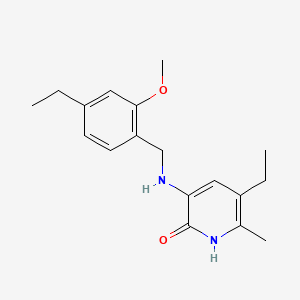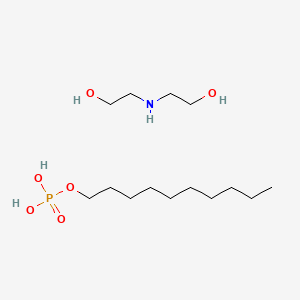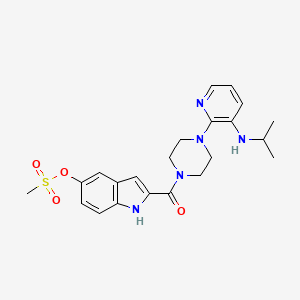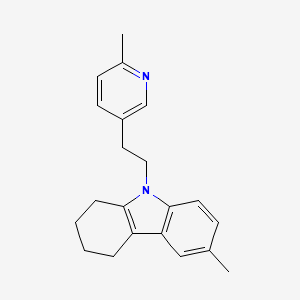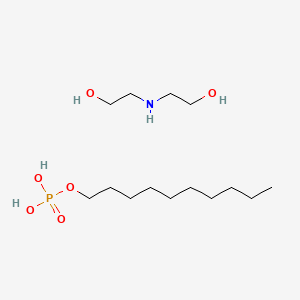
Einecs 265-463-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 265-463-5, also known as decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol (1:1), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, typically involves the reaction of decyl alcohol with phosphorus pentoxide to form decyl dihydrogen phosphate. This intermediate is then reacted with 2,2’-iminodiethanol under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves precise control of reactant feed rates, temperature, and pressure to achieve high throughput and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent alcohol and phosphate components.
Esterification: The compound can react with alcohols to form esters, which are useful in various industrial applications.
Neutralization: It can react with bases to form salts, which have different solubility and stability properties.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts.
Neutralization: Bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Decyl alcohol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Neutralization: Corresponding salts of decyl dihydrogen phosphate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, is used as a surfactant and emulsifying agent. Its ability to lower surface tension makes it valuable in the formulation of detergents and cleaning agents.
Biology
In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature. It helps in the formation of micelles and liposomes, which are essential in various biochemical assays.
Medicine
In medicine, decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its mildness and effectiveness as a cleansing agent. It is also used in the production of lubricants and anti-corrosion agents.
Mecanismo De Acción
The mechanism by which decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, exerts its effects is primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability. This interaction is crucial in its role as an emulsifying agent and in drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another surfactant commonly used in detergents and personal care products.
Cetyltrimethylammonium bromide: A cationic surfactant used in various industrial and research applications.
Polysorbate 80: A nonionic surfactant used in pharmaceuticals and food products.
Uniqueness
Decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, is unique due to its specific combination of hydrophobic and hydrophilic properties, making it highly effective in forming stable emulsions. Unlike some other surfactants, it is relatively mild and less irritating to the skin, making it suitable for use in personal care products.
This detailed overview provides a comprehensive understanding of decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93776-62-6 |
|---|---|
Fórmula molecular |
C14H34NO6P |
Peso molecular |
343.40 g/mol |
Nombre IUPAC |
decyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H23O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H2,11,12,13);5-7H,1-4H2 |
Clave InChI |
DTKWHADVSLSNQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Números CAS relacionados |
64346-51-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



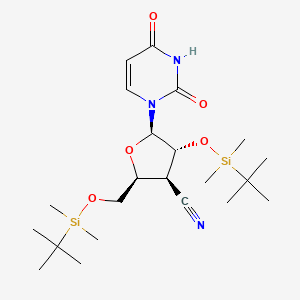
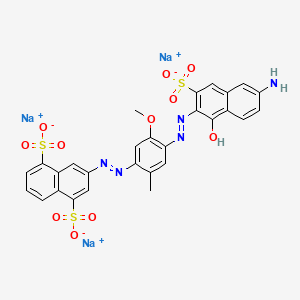
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

